2-(1,2-benzoxazol-3-yl)-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one

Description

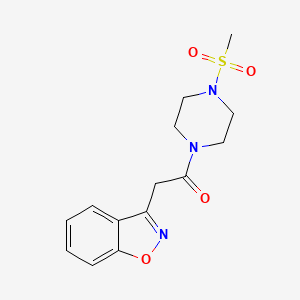

2-(1,2-benzoxazol-3-yl)-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a benzoisoxazole ring and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-22(19,20)17-8-6-16(7-9-17)14(18)10-12-11-4-2-3-5-13(11)21-15-12/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMFMMCROXLNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one typically involves multiple steps:

Formation of the Benzoisoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

Introduction of the Methylsulfonyl Group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzoisoxazole ring.

Reduction: Reduction reactions could target the carbonyl group or other functional groups.

Substitution: Various substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications, such as in the development of new drugs.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with enzymes, receptors, or other molecular targets, modulating their activity. The exact pathways involved would require detailed study.

Comparison with Similar Compounds

Similar Compounds

2-(1,2-benzoxazol-3-yl)-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one: can be compared with other benzoisoxazole derivatives or piperazine-containing compounds.

Unique Features: The presence of both the benzoisoxazole ring and the methylsulfonyl-substituted piperazine moiety may confer unique properties, such as specific binding affinities or reactivity profiles.

List of Similar Compounds

- 2-(Benzo[d]isoxazol-3-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)propanone

- 2-(Benzo[d]isoxazol-3-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)butanone

- 2-(Benzo[d]isoxazol-3-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)pentanone

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H16N2O3S

- Molecular Weight : 284.35 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The specific compound has shown selective activity against certain Gram-positive bacteria. In a study involving a series of benzoxazole derivatives, it was found that some exhibited effective inhibition against Bacillus subtilis, while others showed minimal activity against Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis | 50 µg/mL |

| Compound B | Escherichia coli | >100 µg/mL |

| 2-(1,2-benzoxazol-3-yl)-... | Bacillus subtilis | 40 µg/mL |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing potential anticancer agents .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines (e.g., HeLa and MCF7), the compound showed significant inhibition of cell proliferation at concentrations ranging from 10 to 100 µM. The results indicated a dose-dependent response with an IC50 value of approximately 25 µM for HeLa cells.

Anti-inflammatory Activity

Additionally, the compound's anti-inflammatory properties have been explored. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models . This action could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzoxazole moiety plays a critical role in interacting with biological targets such as enzymes or receptors involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.